molecular formula C11H9F3O3 B1523883 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid CAS No. 1333869-08-1

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid

Cat. No.: B1523883
CAS No.: 1333869-08-1
M. Wt: 246.18 g/mol
InChI Key: KSPBLJDCELRAAM-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a trifluoromethyl group and a prop-2-en-1-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)salicylic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the esterification process. The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other alkoxy or aryloxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides and aryloxides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various ether derivatives.

Scientific Research Applications

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The prop-2-en-1-yloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Propyn-1-yloxy)benzoic acid: Similar in structure but with a propynyl group instead of a propenyl group.

    5-(Trifluoromethyl)salicylic acid: Contains the trifluoromethyl group but lacks the prop-2-en-1-yloxy group.

    2-(Prop-2-en-1-yloxy)benzoic acid: Similar but without the trifluoromethyl group.

Uniqueness

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the trifluoromethyl and prop-2-en-1-yloxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-prop-2-enoxy-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-5-17-9-4-3-7(11(12,13)14)6-8(9)10(15)16/h2-4,6H,1,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPBLJDCELRAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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